molecular formula C4H9ClN2S B6613824 5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride CAS No. 10416-82-7

5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride

Cat. No.: B6613824
CAS No.: 10416-82-7
M. Wt: 152.65 g/mol
InChI Key: GYEJPGBAAYHAIM-UHFFFAOYSA-N
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Description

5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminothiazole derivatives with methylating agents . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted thiazole derivatives .

Scientific Research Applications

5-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antitumor properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and antitumor activities.

    Industry: Used in the production of various chemicals and materials

Comparison with Similar Compounds

Properties

IUPAC Name

5-methyl-4,5-dihydro-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S.ClH/c1-3-2-6-4(5)7-3;/h3H,2H2,1H3,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEJPGBAAYHAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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